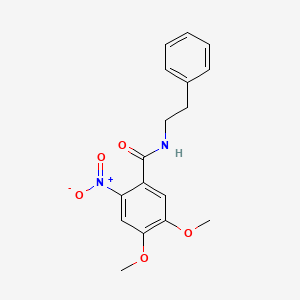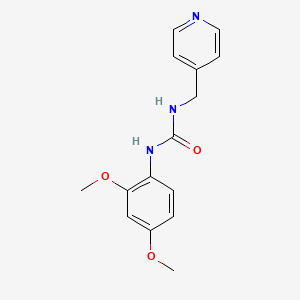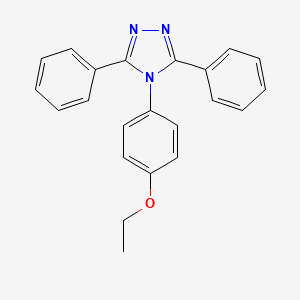
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained attention in the sports industry due to its ability to enhance endurance performance.
Mécanisme D'action
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide acts as a PPARδ agonist, which means that it activates the PPARδ receptor in cells. This receptor is involved in regulating lipid and glucose metabolism, as well as energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to improve endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial function in skeletal muscle. It has also been shown to reduce body weight, improve insulin sensitivity, and protect against liver damage in obese mice. In human studies, this compound has been shown to increase endurance capacity and improve lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in both animal and human models, and its effects on energy metabolism and endurance performance are well-documented. However, one limitation is that it is a synthetic compound that may not fully replicate the effects of natural physiological processes. In addition, it may have off-target effects that could interfere with other biological processes.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide. One area of interest is its potential use in treating metabolic and cardiovascular diseases, particularly in combination with other therapies. Another area of interest is its effects on muscle and bone health, as well as its potential to improve cognitive function. Finally, more research is needed to understand the long-term effects of this compound on overall health and well-being.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects. It acts as a PPARδ agonist and has been shown to improve energy metabolism, reduce inflammation, and enhance endurance performance. While it has advantages for lab experiments, such as its well-established mechanism of action and safety profile, it also has limitations. Future research on this compound could lead to new treatments for metabolic and cardiovascular diseases, as well as a better understanding of its effects on overall health and well-being.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenylamine with 4-chloro-3-nitrobenzoic acid to form 2-chloro-4-methyl-N-(2,6-dimethylphenyl)benzamide. This compound is then reduced with iron powder and acetic acid to yield the final product, this compound. The purity of the compound can be improved by recrystallization or chromatographic techniques.
Applications De Recherche Scientifique
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide has been extensively studied in both animal and human models for its potential therapeutic effects. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress in various tissues. In addition, it has been investigated for its potential to treat a range of diseases, including type 2 diabetes, obesity, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-8-13(14(17)9-10)16(19)18-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWSCUCUFSENDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)

![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)

